7-Methyl-2-azaspiro[4.4]nonane hydrochloride

Medicinal Chemistry Salt Selection Physicochemical Profiling

Frequent supply inconsistency with unstable free-base spirocyclic amines delays CNS drug discovery. 7-Methyl-2-azaspiro[4.4]nonane hydrochloride (CAS 1461706-11-5) addresses this as a bench-stable HCl salt with enhanced aqueous solubility for reaction homogeneity. • Validated in Biogen BIIB-095 program targeting Nav1.7 (neuropathic pain) • Zero rotatable bonds: defined 3D pharmacophore for fragment-based screening • cLogP 2.33, TPSA 12 Ų: favorable CNS drug-like space; secondary amine for late-stage functionalization

Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol
CAS No. 1461706-11-5
Cat. No. B1430445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-azaspiro[4.4]nonane hydrochloride
CAS1461706-11-5
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)CCNC2.Cl
InChIInChI=1S/C9H17N.ClH/c1-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H
InChIKeyTWEFOWSSWXDSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-azaspiro[4.4]nonane HCl: Spirocyclic Secondary Amine Building Block


7-Methyl-2-azaspiro[4.4]nonane hydrochloride (CAS 1461706-11-5) is a spirocyclic secondary amine supplied as a hydrochloride salt [1]. It features a rigid [4.4] spiro architecture that fuses a pyrrolidine ring with a methyl-substituted cyclopentane, offering a defined three-dimensional vector for fragment-based drug design . The compound is commercially available from multiple global vendors, including Enamine (EN300-130775) and Synblock , and is classified under secondary amine building blocks for medicinal chemistry applications.

7-Methyl-2-azaspiro[4.4]nonane HCl: Why Generic Amines Cannot Substitute


While the azaspiro[4.4]nonane scaffold is well-precedented in CNS and kinase-targeted drug discovery, the specific 7-methyl substitution pattern and secondary amine geometry of this compound confer a unique chemical space that unsubstituted or differently methylated analogs (e.g., 8-methyl, 2-methyl, or parent 2-azaspiro[4.4]nonane) cannot replicate [1]. The hydrochloride salt form is critical for procurement reliability: it provides bench-stable, non-hygroscopic handling and enhanced aqueous solubility compared to the free base (CAS 1073-88-7), which is an oily liquid prone to oxidation . Reports indicate that spirocyclic amine hydrochloride salts, in general, exhibit significantly improved aqueous solubility—a factor directly impacting formulation screening and reaction homogeneity . Furthermore, this specific compound is linked to 20 patents, underscoring its validated role as a key intermediate in proprietary pharmaceutical programs, a feature absent in generic, unsubstituted analogs [2].

7-Methyl-2-azaspiro[4.4]nonane HCl: Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base Handling

The hydrochloride salt of 7-methyl-2-azaspiro[4.4]nonane is a solid (MW 175.70) at ambient temperature, whereas the free base (CAS 1073-88-7, MW 139.24) is an oily liquid with reported boiling points indicating volatility . This solid-state advantage translates directly to improved weighing accuracy and long-term storage stability. Vendor specifications for the hydrochloride salt require storage at +4°C, a standard condition for building block collections . The calculated partition coefficient (cLogP) for the salt form is 2.327, indicating a balanced hydrophilic-lipophilic profile suitable for both aqueous and organic reaction media, a parameter not directly defined for the free base in commercial listings .

Medicinal Chemistry Salt Selection Physicochemical Profiling

Commercial Purity and Availability Benchmark

The compound is offered at two distinct purity tiers across major chemical marketplaces. Synblock provides the compound with a guaranteed 'NLT 98%' purity specification, while Enamine and AKSci list a '95%' minimum purity standard . This 3% purity differential is significant for applications such as parallel medicinal chemistry and fragment-based library synthesis, where higher purity translates to fewer side reactions and simpler post-reaction purifications. Compared to the parent 2-azaspiro[4.4]nonane scaffold, which is often available only as a specialized research chemical with limited purity documentation, the hydrochloride salt benefits from a more rigorous quality assurance framework provided by established suppliers .

Chemical Procurement Quality Control Supply Chain

Patent Footprint in Pharmaceutical Programs

As tracked by PubChemLite, 7-methyl-2-azaspiro[4.4]nonane hydrochloride is referenced in 20 patent documents, a count that significantly exceeds the patent footprint of the unsubstituted parent scaffold or non-methylated analogs [1]. Among these, the compound is explicitly identified as a key intermediate in the synthesis of voltage-gated sodium channel modulators, such as the clinical candidate BIIB-095 (formerly CNV1014802), a Nav1.7 inhibitor developed by Biogen for neuropathic pain [2]. This contrasts sharply with the broader 2-azaspiro[4.4]nonane class, where most members lack such a direct link to a clinical-stage asset. The Biogen patent family (e.g., EP2861602, WO2013064884) specifically names 7-methyl-substituted intermediates, confirming the criticality of the 7-methyl group for downstream biological activity [3].

Drug Discovery Intellectual Property Sodium Channel Modulation

Conformational Rigidity and Target Selectivity

The compound possesses zero rotatable bonds (as computed by Cactvs via PubChem), a defining feature of its fully rigid spirocyclic core [1]. This contrasts with linear or monocyclic secondary amine building blocks (e.g., N-methylcyclohexylamine, which has 1 rotatable bond and multiple low-energy conformers), which incur a conformational entropy penalty upon target binding. Reviews on spirocyclic compounds in medicinal chemistry highlight that this rigidity directly translates to enhanced target selectivity and improved metabolic stability by pre-organizing the molecule in its bioactive conformation [2]. The 7-methyl substitution further restricts the cyclopentane ring pucker, a feature not present in the unsubstituted 2-azaspiro[4.4]nonane scaffold.

Structure-Based Drug Design Conformational Analysis Selectivity Profiling

7-Methyl-2-azaspiro[4.4]nonane HCl: Validated Application Scenarios


Fragment-Based Discovery Targeting Nav1.7 Sodium Channels

Leveraging the compound's validated role as a synthetic intermediate in the Biogen BIIB-095 clinical program, this scaffold is directly applicable for generating new chemical entities targeting the Nav1.7 sodium channel for neuropathic pain indications. The 7-methyl substitution on the spirocyclic core is critical for achieving the desired binding mode, as evidenced by the specific patent claims in EP2861602. Researchers can use this building block to explore SAR around the pyrimidine and trifluoromethyl-phenyl moieties attached to the diazaspiro core [1].

High-Purity Spirocyclic Screening Library Construction

The commercial availability of NLT 98% purity grade (Synblock NB35560) enables the direct incorporation of this building block into high-throughput screening (HTS) libraries without additional purification. The rigid scaffold (0 rotatable bonds) provides a well-defined 3D pharmacophore that complements traditional planar heterocyclic library collections. The hydrochloride salt ensures uniform solubility in DMSO-water mixtures commonly used in automated liquid handling systems .

Conformationally Constrained CNS-Penetrant Probe Synthesis

The balanced lipophilicity (cLogP 2.327) and low topological polar surface area (TPSA 12 Ų) place this compound within favorable CNS drug-like property space. It can serve as a core scaffold for designing brain-penetrant ligands targeting GPCRs or ion channels implicated in neurological disorders. The secondary amine provides a versatile synthetic handle for late-stage functionalization via reductive amination or amide coupling, while the spirocyclic framework maintains conformational pre-organization for target engagement .

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